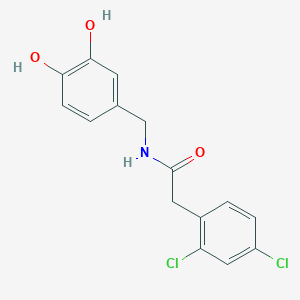
Ercc1-xpf-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERCC1-XPF-IN-2 is a small molecule inhibitor that targets the heterodimeric endonuclease complex formed by excision repair cross-complementation group 1 (ERCC1) and xeroderma pigmentosum group F (XPF). This complex plays a crucial role in DNA repair mechanisms, including nucleotide excision repair, interstrand crosslink repair, and double-strand break repair . Inhibiting this complex can enhance the efficacy of DNA-damaging chemotherapies by preventing the repair of DNA damage in cancer cells .
Preparation Methods
The synthesis of ERCC1-XPF-IN-2 involves structural modifications of small molecule inhibitors. The synthetic route typically starts with the preparation of intermediate compounds, followed by late-stage functionalization. For example, reductive amination of intermediates can be employed to introduce various functional groups . The reaction conditions often include the use of solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and reagents like sodium triacetoxyborohydride . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield .
Chemical Reactions Analysis
ERCC1-XPF-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Functional groups can be introduced or modified through nucleophilic substitution reactions using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dimethyl sulfoxide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups that enhance its inhibitory activity .
Scientific Research Applications
ERCC1-XPF-IN-2 has several scientific research applications, including:
Mechanism of Action
ERCC1-XPF-IN-2 exerts its effects by inhibiting the heterodimerization of the ERCC1 and XPF proteins, which is essential for their endonuclease activity . By preventing the formation of the active complex, the compound disrupts the DNA repair processes that rely on this endonuclease . This inhibition leads to the accumulation of DNA damage in cancer cells, enhancing the cytotoxic effects of DNA-damaging chemotherapies . The molecular targets of this compound include the DNA binding and catalytic domains of the ERCC1 and XPF proteins .
Comparison with Similar Compounds
ERCC1-XPF-IN-2 can be compared with other inhibitors of the ERCC1-XPF complex, such as:
ERCC1-XPF inhibitor 4: This compound also inhibits the heterodimerization of ERCC1 and XPF but has different structural modifications.
Epigallocatechin-3-gallate (EGCG): A green tea polyphenol that inhibits ERCC1-XPF activity in vitro.
NSC143099: A small molecule identified through virtual screening that targets the ERCC1-XPF interaction.
This compound is unique due to its specific structural modifications that enhance its inhibitory activity and its potential for use in combination with chemotherapeutic agents to overcome drug resistance .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-3-2-10(12(17)7-11)6-15(21)18-8-9-1-4-13(19)14(20)5-9/h1-5,7,19-20H,6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPCQXGBKRAJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC2=C(C=C(C=C2)Cl)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
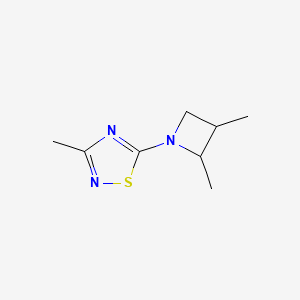
![4-[(1-methylpiperidin-4-yl)amino]-1H-1,5-naphthyridin-2-one](/img/structure/B6747324.png)
![2-[4-(1,4-Oxazepan-4-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6747329.png)
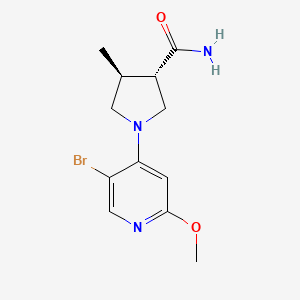
![N-(cyclopropylmethyl)-4-[(2-methyltetrazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B6747337.png)
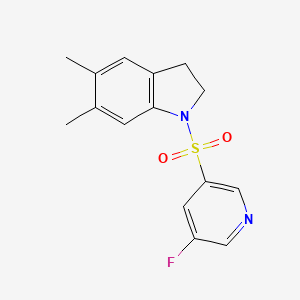
![[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[2-(trifluoromethyl)azetidin-1-yl]methanone](/img/structure/B6747362.png)
![1-(7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6747369.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-1-(2,2-difluoroethyl)azetidine-3-carboxamide](/img/structure/B6747377.png)
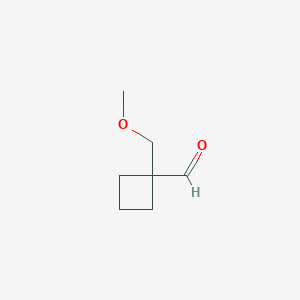
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B6747385.png)
![1H-Pyrazolo[4,3-b]pyridine-5-carboxamide](/img/structure/B6747390.png)
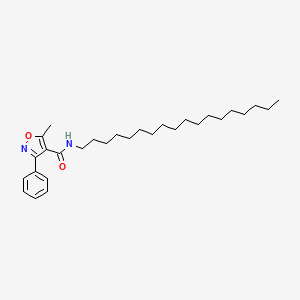
![1-[(5-Methoxythiophen-2-yl)methyl]piperidine](/img/structure/B6747398.png)
